3-benzyl-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Description
3-benzyl-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H16FN3O2 and its molecular weight is 361.376. The purity is usually 95%.
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Scientific Research Applications
Antithrombotic Properties
Research on related pyrido[4,3-d]pyrimidine derivatives demonstrates their synthesis and evaluation as new antithrombotic compounds, highlighting favorable cerebral and peripheral effects. Such compounds were synthesized from enamines in good yields, suggesting potential applications in developing treatments for thrombosis and related cardiovascular conditions (Furrer, Wágner, & Fehlhaber, 1994).
Urease Inhibition Activity
A study on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives explored their synthesis and in vitro urease inhibition activity. The compounds exhibited a range of activities, with some showing significant potency. This suggests potential applications in designing urease inhibitors, which could be relevant for agricultural, environmental, or medical purposes (Rauf et al., 2010).
Synthesis and Characterization
The synthesis and characterization of related compounds have been reported, focusing on their potential as intermediates for further chemical modifications or as active substances in their own right. Such studies contribute to the broader understanding of pyrido[2,3-d]pyrimidine derivatives' chemical properties and their possible applications in medicinal chemistry and material science (Osyanin et al., 2014).
Herbicidal Activity
Pyrido[2,3-d]pyrimidine derivatives have also been studied for their herbicidal activity, particularly as protoporphyrinogen oxidase inhibitors. These compounds exhibit promising activities against various weeds, suggesting potential applications in agriculture for the development of new herbicides (Wang et al., 2017).
Analgesic Properties
Modifications of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives have been investigated for optimizing biological properties, including analgesic effects. This research indicates the potential of these compounds in developing new analgesics (Ukrainets et al., 2015).
Properties
IUPAC Name |
3-benzyl-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2/c22-18-11-5-4-9-16(18)14-24-19-17(10-6-12-23-19)20(26)25(21(24)27)13-15-7-2-1-3-8-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOOMZUARJRLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.